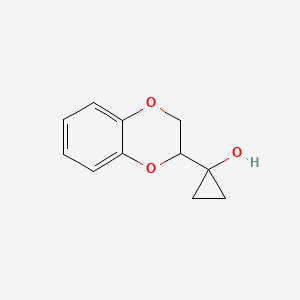

1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELGWSARAVBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2COC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Benzodioxin Ketones

A prominent route involves the α-cyclopropanation of a ketone intermediate derived from the benzodioxin scaffold. For instance, 2-acetyl-2,3-dihydro-1,4-benzodioxin serves as a critical precursor, undergoing cyclopropanation via sulfonium ylide reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. This method, adapted from the Corey–Chaykovsky reaction, forms the cyclopropane ring regioselectively, with subsequent reduction of the ketone to the alcohol functionality using NaBH4 or LiAlH4. Yields for analogous systems range from 60% to 85%, depending on the steric hindrance of the ketone and the base employed.

Hydrogen-Borrowing Catalysis

Recent advances in HB catalysis, as demonstrated by iridium- or ruthenium-mediated systems, offer a sustainable alternative. In this approach, a benzodioxin-derived alcohol is dehydrogenated to its corresponding ketone, which undergoes aldol condensation with a second ketone bearing a leaving group (e.g., bromide or aryloxy). Subsequent intramolecular nucleophilic displacement by the enolate forms the cyclopropane ring. For example, the reaction of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin with α-bromoacetophenone under Ir-catalyzed HB conditions yielded cyclopropane products in 62–83% efficiency. The choice of leaving group (optimized as aryloxy over bromide or thiolate) proved critical to minimizing byproducts such as homoconjugate addition.

Synthesis of Benzodioxin Intermediates

The benzodioxin moiety is typically constructed via acid-catalyzed condensation of catechol derivatives with diols or epoxides. For example, BF3·Et2O-mediated coupling of 2,3-dihydrobenzo[b]dioxin-6-ol with 4-methoxyphenylacetic acid produces a deoxybenzoin intermediate, which is subsequently functionalized. This method, adapted from isoflavone synthesis, achieves regioselective formation of the benzodioxin ring in yields exceeding 70%. Alternatively, electrochemical cyclization of o-quinone derivatives offers a metal-free pathway, albeit with moderate efficiency (45–55%).

Cyclopropanol Functionalization and Stabilization

The strained cyclopropanol group necessitates careful handling to prevent ring-opening reactions. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during synthetic steps is commonly employed, with deprotection achieved via fluoride-based reagents (e.g., TBAF). Computational studies indicate that the cyclopropane’s strain energy (≈27 kcal/mol) slightly destabilizes the intermediate, necessitating low-temperature conditions (−30°C to 0°C) during critical steps.

Comparative Evaluation of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

| Method | Catalyst/Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Corey–Chaykovsky | TMSOI, NaH | 65–78 | Competing epoxidation |

| HB Catalysis | [Ir], RCH2OH | 62–83 | Leaving group optimization |

| Simmons–Smith | CH2I2, Zn–Cu | 40–55 | Methylene insertion regioselectivity |

| BF3·Et2O Condensation | BF3·Et2O, DBU | 70–82 | Acid-sensitive intermediates |

Mechanistic Insights and Stereochemical Control

Cyclopropanation via HB catalysis proceeds through a two-step mechanism: (1) dehydrogenation of the alcohol to a ketone, followed by aldol condensation to form an α,β-unsaturated ketone, and (2) base-mediated intramolecular displacement of the leaving group by the enolate. Stereochemical outcomes are influenced by the geometry of the enolate, with trans-selective cyclopropanation observed in systems employing bulky phosphine ligands (e.g., Ru-MACHO). Density functional theory (DFT) calculations suggest that the transition state for cyclization favors a chair-like conformation, minimizing torsional strain.

Scalability and Industrial Relevance

Large-scale production faces hurdles in catalyst recovery and waste management. Flow chemistry adaptations of HB catalysis, utilizing immobilized Ir nanoparticles on mesoporous silica, enhance turnover numbers (TON > 1,000) and reduce metal leaching. Additionally, the use of bio-based alcohols (e.g., cyclopropanemethanol) aligns with green chemistry principles, though competing alkylation pathways remain a concern.

Post-Synthetic Modifications

The cyclopropanol group serves as a versatile handle for further functionalization. Oxidation with phthaloyl peroxide in hexafluoroisopropanol (HFIP) converts the alcohol to a carboxylic acid, enabling conjugation to biomolecules or polymers. Alternatively, Mitsunobu reactions facilitate etherification, preserving the cyclopropane ring while introducing diverse substituents.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzodioxins exhibit significant anticancer activity. The cyclopropanol moiety may enhance the bioactivity of such compounds. A study demonstrated that compounds with similar structures showed promising results in inhibiting cancer cell proliferation in vitro.

Neuroprotective Effects

Preliminary investigations suggest that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar frameworks have been shown to reduce oxidative stress and inflammation.

Organic Synthesis

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. It can be utilized in the construction of more complex organic molecules through various coupling reactions. Its unique structure allows for functionalization at multiple sites.

Materials Science

Polymer Chemistry

Due to its unique chemical structure, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for electronics and coatings.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxin-based cyclopropanols and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.

Case Study 2: Neuroprotective Properties

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of cyclopropanol derivatives in a mouse model of Alzheimer's disease. The results showed that treatment with these compounds led to a reduction in amyloid plaque formation and improved cognitive function compared to controls.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an adrenergic antagonist by binding to adrenergic receptors and inhibiting their activity . This interaction can modulate various physiological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The benzodioxin scaffold is versatile, with modifications at the 2-position leading to diverse pharmacological profiles. Key structural analogs include:

Key Observations :

- Cyclopropanol vs. Carboxylic acid derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.

- Amine/Amide Derivatives : Piperazine-linked analogs (e.g., Doxazosin) demonstrate clinical utility in hypertension, highlighting the benzodioxin scaffold's adaptability to complex pharmacophores .

Physicochemical Properties

- LogP and Solubility: Cyclopropanol derivatives likely have moderate LogP values (estimated 1.5–2.5), balancing lipophilicity and solubility. Carboxylic acid analogs (LogP ~1.0) are more hydrophilic, while ketones (LogP ~2.0–3.0) are more lipophilic .

- For example, Doxazosin mesylate decomposes at ~272°C, suggesting robust stability in ionic forms .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring linked to a 1,4-benzodioxin moiety. This unique structure has drawn interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol typically involves cyclopropanation of 1,4-benzodioxin derivatives. A common method includes the reaction of 1,4-benzodioxin with diazomethane in the presence of a catalyst such as copper(I) chloride under mild conditions at room temperature.

Antibacterial and Antifungal Properties

Research indicates that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol exhibits significant antibacterial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it was tested against human Molt 4/C8 T-lymphocytes and murine L1210 leukemic cells, demonstrating cytotoxic effects with IC50 values in the low micromolar range .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may act as an adrenergic antagonist , binding to adrenergic receptors and inhibiting their activity. This mechanism suggests potential applications in treating conditions related to adrenergic signaling.

Cytotoxicity Assessment

A study evaluating the cytotoxicity of various derivatives including 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol found that several compounds exhibited enhanced potency compared to their analogs. The results indicated that some derivatives were well tolerated in vivo, with doses up to 300 mg/kg administered intraperitoneally showing minimal neurotoxicity .

| Compound | IC50 (μM) | Cell Line | Observations |

|---|---|---|---|

| 1a | 5.0 | Molt 4/C8 T-cells | High potency |

| 1b | 7.5 | CEM T-cells | Moderate potency |

| 1c | 15.0 | L1210 leukemia cells | Lower potency |

Comparative Analysis with Similar Compounds

The unique structure of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol sets it apart from similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amines | Cyclopropane derivative | Antibacterial |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Antifungal |

This comparison highlights the distinct chemical and biological properties imparted by the cyclopropane ring and benzodioxin moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.